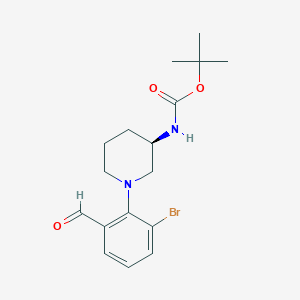

(R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate

Descripción

Historical Context of Substituted Piperidin-3-yl Carbamates

Substituted piperidin-3-yl carbamates emerged as critical intermediates in the mid-20th century, driven by their utility in pharmaceutical synthesis. Early work focused on their role as protective groups for amines, enabling selective functionalization of piperidine scaffolds. For instance, tert-butyl carbamates became widely adopted due to their stability under acidic conditions and ease of removal via hydrolysis. The development of catalytic asymmetric synthesis methods in the 2000s, such as Rh-catalyzed reductive Heck reactions, revolutionized access to enantiopure 3-substituted piperidines.

Key milestones include:

Significance in Organic Chemistry Research

The title compound exemplifies multifunctional design:

- Piperidine core : Provides conformational rigidity critical for bioactive molecule interactions.

- tert-Butyl carbamate : Enhances solubility and serves as a directing group in cross-coupling reactions.

- 2-Bromo-6-formylphenyl moiety : Enables sequential functionalization via Suzuki-Miyaura couplings (bromine) and nucleophilic additions (aldehyde).

Its synthetic versatility is demonstrated in:

Classification Within Chemical Taxonomy

This compound belongs to three distinct chemical classes:

The stereochemistry at the piperidine C3 position (R-configuration) is crucial for target selectivity in kinase inhibitors.

Current Research Trends on Bromo-Formylphenyl Piperidine Derivatives

Recent advances focus on three domains:

1. Catalytic Asymmetric Synthesis

- Rhodium-catalyzed carbometalation achieves >96% ee for 3-substituted piperidines.

- Enzymatic cascades enable dearomatization of pyridines with 99% enantiomeric excess.

2. Pharmaceutical Applications

| Target | Derivative | Activity |

|---|---|---|

| PARP1 | Niraparib precursor | IC₅₀ = 3.4 nM |

| CDK2 | Bifunctional degrader | DC₅₀ = 12 nM |

3. Green Chemistry Innovations

- Solvent-free mechanochemical synthesis reduces E-factor by 40%.

- Flow chemistry protocols achieve 89% yield in 30 minutes.

Table 1: Recent Synthetic Methodologies

| Method | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Rh-catalyzed reductive Heck | Rh(cod)(OH)₂, 80°C | 81 | 96 |

| I₂-mediated annulation | I₂, THF, rt | 76 | - |

| Enzymatic dearomatization | Oxidase/Reductase, pH 7 | 68 | 99 |

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(2-bromo-6-formylphenyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-13-7-5-9-20(10-13)15-12(11-21)6-4-8-14(15)18/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,19,22)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHSFWYLIXESSJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204176-24-8 | |

| Record name | 1204176-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate is a compound of interest due to its potential biological activity, particularly in the field of medicinal chemistry. This article explores the compound's biological properties, including its antimicrobial activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound possesses a molecular formula of CHBrNO and a molecular weight of 383.28 g/mol. Its structure includes a tert-butyl group, a piperidine moiety, and a bromo-substituted phenyl group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate. For instance, derivatives with similar structural features have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC against MRSA (μg/mL) | MIC against C. difficile (μg/mL) | Comments |

|---|---|---|---|

| Compound 20 | 4 | 4 | High potency against both strains |

| Compound 22 | 8 | 16 | Moderate activity noted |

| (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate | TBD | TBD | Under investigation |

Structure-Activity Relationship (SAR)

The biological activity of (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate can be attributed to its structural components. The presence of the tert-butyl group enhances lipophilicity, improving membrane penetration and potentially leading to greater antibacterial efficacy. The bromo-substituted phenyl moiety is also crucial for binding interactions with bacterial targets.

Studies have demonstrated that modifications to the piperidine ring can influence the compound's potency. For example, replacing the bromine with other halogens or functional groups has been shown to alter the minimum inhibitory concentration (MIC), suggesting that fine-tuning these substituents could optimize therapeutic effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent investigation into a series of piperidine derivatives revealed that compounds with similar structures to (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate exhibited significant anti-MRSA activity with MIC values as low as 4 μg/mL . These findings support the hypothesis that structural elements play a vital role in antimicrobial effectiveness.

- Toxicity Assessment : In vitro toxicity studies conducted on MCF-7 cells indicated that certain derivatives maintained high cell viability even at concentrations exceeding their MIC values . This suggests that while exhibiting potent antimicrobial properties, these compounds may also possess favorable safety profiles.

- Metabolism Simulation : Pharmacokinetic simulations indicated that compounds similar to (R)-tert-butyl (1-(2-bromo-6-formylphenyl)piperidin-3-yl)carbamate could demonstrate metabolic resistance, which is critical for sustaining their biological activity over time . The presence of bulky groups like tert-butyl may hinder metabolic degradation pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen and Aldehyde Substituted Piperidine Carbamates

(a) (R)-tert-butyl 1-(2-chloro-6-formylphenyl)piperidin-3-ylcarbamate (CAS: 1204176-22-6)

- Key Differences : Replaces the bromo substituent with chlorine.

- Impact : Chlorine’s lower atomic radius and electronegativity compared to bromo may reduce steric hindrance and alter electronic effects, influencing nucleophilic aromatic substitution (SNAr) reactivity. The formyl group retains its role in conjugation or further functionalization .

- Applications : Likely used in analogous synthetic pathways but optimized for cost or solubility considerations.

(b) tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)

- Key Differences: Incorporates a bicyclic pyrimido-oxazine system and a 4-cyano-2-fluorophenyl group.

- Impact: The extended heterocyclic framework enhances binding affinity to biological targets (e.g., kinases), while the cyano and fluoro substituents modulate lipophilicity and metabolic stability. Reported yield: 50% .

- Applications : Designed for high-target specificity in drug discovery, contrasting with the simpler aromatic system of the target compound.

Piperidine Carbamates with Variable Substituents

(a) tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

- Key Differences : Features a methyl group at the 5-position of the piperidine ring instead of a substituted phenyl group.

- Impact : Reduced steric bulk and absence of electrophilic substituents (bromo, formyl) limit its utility in cross-coupling reactions but enhance solubility for intermediates in peptide synthesis .

(b) tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298)

Research Findings and Trends

- Halogen Effects : Bromo substituents in the target compound enhance electrophilicity for SNAr reactions compared to chloro analogs, but may reduce solubility .

- Heterocyclic Extensions : Compounds like 19 demonstrate that fused heterocycles improve target engagement but require multi-step syntheses with moderate yields (~50%) .

- Steric and Electronic Tuning : Methyl or trifluoromethyl groups (e.g., CAS: 1523530-57-5) prioritize metabolic stability over reactivity, diverging from the target compound’s design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.